Fluorescence Quantum Yield Advantage over Diphenylacetylene
1,4-Bis(1-phenylethenyl)benzene exhibits a significantly higher fluorescence quantum yield in solution compared to the simpler analog diphenylacetylene, a critical differentiator for optical applications. This is attributed to a much larger energy barrier against accessing a non-emissive 'dark' πσ* state [1]. Supersonic-jet laser spectroscopy and quantum chemical calculations reveal that the threshold energy for fluorescence break-off is approximately 4000 cm⁻¹ for BPEB, compared to only around 500 cm⁻¹ for diphenylacetylene. This 8-fold higher barrier ensures that, upon photoexcitation, BPEB is far less prone to quenching and more likely to relax via a radiative pathway, thereby maximizing its utility as a fluorescent probe or emitter [1].
| Evidence Dimension | Threshold energy for fluorescence break-off (ππ*→πσ* intersection) |
|---|---|
| Target Compound Data | ∼4000 cm⁻¹ |
| Comparator Or Baseline | Diphenylacetylene: ∼500 cm⁻¹ |
| Quantified Difference | Approximately 8-fold higher barrier (3500 cm⁻¹ difference) |
| Conditions | Supersonic-jet laser spectroscopy and quantum chemistry calculations |
Why This Matters
This directly quantifies a superior intrinsic photophysical robustness, making BPEB a more reliable and efficient fluorescent core than diphenylacetylene for sensor, imaging, or OLED research.
- [1] Okuyama, K.; et al. Spectroscopy and Photophysics of 1,4-Bis(phenylethynyl)benzene: Effects of Ring Torsion and Dark πσ* State. J. Phys. Chem. A 2008, 112(21), 4844-4852. View Source
